Cas no 1346819-38-2 (1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol)
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
- 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol
- 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
- CS-0052673
- SCHEMBL1485054
- A1-09712
- SY326418
- AS-53768
- 1346819-38-2
- MFCD22570728
- AKOS022190030
- NMQGFBNAKPAMKE-UHFFFAOYSA-N
- 1-(2-Hydroxypropan-1-yl)pyrazol-3-boronic acid pinacol ester
- WDC81938
- (S)-1-(2-Hydroxypropyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- SY326432
- SB12189
- MFCD31805505
- 1282530-87-3
- (R)-1-(2-Hydroxypropyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- 1-(2-Hydroxypropyl)pyrazole-4-boronic Acid Pinacol Ester
- DA-31126
- SY099012
- P17086
-
- MDL: MFCD22570728
- Inchi: 1S/C12H21BN2O3/c1-9(16)7-15-8-10(6-14-15)13-17-11(2,3)12(4,5)18-13/h6,8-9,16H,7H2,1-5H3
- InChI Key: NMQGFBNAKPAMKE-UHFFFAOYSA-N
- SMILES: O1B(C2C=NN(CC(C)O)C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 252.1645227g/mol
- Monoisotopic Mass: 252.1645227g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5Ų
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005808-5g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95% | 5g |
$1,969.80 | 2022-04-03 | |
| Alichem | A049005808-10g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95% | 10g |
$2,814.00 | 2022-04-03 | |
| Alichem | A049005808-25g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95% | 25g |
$4,830.70 | 2022-04-03 | |
| Chemenu | CM135930-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95+% | 250mg |
$516 | 2021-08-05 | |
| Chemenu | CM135930-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95+% | 1g |
$1201 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD279670-100mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95% | 100mg |
¥650.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD279670-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95% | 250mg |
¥1320.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD279670-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol |
1346819-38-2 | 95% | 1g |
¥3325.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EC864-50mg |
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol |
1346819-38-2 | 95+% | 50mg |
475.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EC864-200mg |
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol |
1346819-38-2 | 95+% | 200mg |
1197.0CNY | 2021-07-14 |
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Suppliers
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
Introduction to 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol (CAS No. 1346819-38-2)
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential applications. This compound, identified by the CAS number 1346819-38-2, belongs to a class of molecules that incorporate boronic acid functionalities, which are widely recognized for their role in various biochemical and synthetic processes. The presence of a tetramethyl-1,3,2-dioxaborolan moiety enhances its stability and reactivity, making it a valuable intermediate in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal in the synthesis of complex organic molecules.
The core structure of this compound consists of a pyrazole ring, a heterocyclic aromatic system known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The integration of the pyrazole moiety with a propyl alcohol side chain introduces additional functional groups that can be further modified to tailor its biological activity. This versatility makes 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol a promising candidate for drug discovery and development.
In recent years, there has been a surge in research focused on boronic acid-containing compounds due to their utility in pharmaceutical applications. Boronic acids are particularly interesting because they can form stable complexes with diols and other functional groups, facilitating various synthetic transformations. The tetramethyl substitution on the boron atom in this compound enhances its solubility and reduces unwanted side reactions, making it more suitable for industrial-scale synthesis. This feature is crucial for large-scale pharmaceutical production where efficiency and yield are paramount.
The pharmaceutical industry has increasingly leveraged boronic acid derivatives in the development of novel therapeutics. For instance, drugs like Avastin (bevacizumab) and Herceptin (trastuzumab) utilize boron-containing compounds as key components in their structure. The structural motif of 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol aligns well with these trends, suggesting potential applications in targeted therapies and personalized medicine. Its ability to undergo facile functionalization allows researchers to explore diverse chemical modifications, enabling the design of molecules with enhanced pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential role in the development of small-molecule inhibitors for enzyme targets. Pyrazole derivatives have shown promise as inhibitors of various kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The propyl alcohol side chain provides a handle for further derivatization, allowing chemists to optimize binding interactions with biological targets. This flexibility is particularly valuable in rational drug design approaches where precise molecular tailoring is essential for achieving high affinity and selectivity.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol. Molecular modeling techniques enable researchers to predict binding affinities and optimize molecular structures before conducting experimental synthesis. These computational tools have been instrumental in identifying novel pharmacophores and designing analogs with improved therapeutic profiles. The integration of boronic acid functionalities into drug candidates has been particularly fruitful in this context, leading to several clinical candidates that are currently under evaluation.
The synthesis of this compound involves multi-step organic transformations that highlight the importance of advanced synthetic methodologies. The introduction of the tetramethylboronate ester group requires precise control over reaction conditions to ensure high yields and purity. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks efficiently. These methods have revolutionized organic synthesis by enabling the rapid assembly of intricate structures from simpler precursors.
The biological evaluation of 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yll)-1H-pyrazol-l-yI]propan-Z-oI has been ongoing in several academic institutions and pharmaceutical companies. Preliminary studies suggest that this compound exhibits interesting interactions with biological targets relevant to neurological disorders and metabolic diseases. The pyrazole ring is known to modulate receptor activity by occupying specific binding pockets within proteins or enzymes. Additionally, the boronic acid moiety can engage in non-covalent interactions that enhance binding affinity or alter conformational dynamics.
In conclusion, 1-[4-(tetramethyl-l ,3 , 2 - dioxaboroIan - 2 - yl ) - 1 H - py ra z ol - l - yI ] pro pan - 2 - oI ( CAS No . 13468 I9 - 38 - 2 ) represents a significant advancement i n pharma ceutical chemistry . Its unique structural features , combined w ith t he po tential f or divers e functionalization , make it an attractive scaffold f or drug discovery . As research continues t o uncover new therapeutic applications f or boro nic acid derivatives , compounds like t his are likely t o play an increasingly important role i n next-generation medicine .
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